molecular formula C19H18N4O3 B2593439 methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034229-99-5

methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2593439
CAS No.: 2034229-99-5
M. Wt: 350.378
InChI Key: DNMJGEDRLVJBJV-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazoles have attracted particular attention due to the diverse biological activities associated with this heterocyclic system .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring, in particular, is a key structural motif in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound’s solubility would be influenced by the presence of polar functional groups .

Scientific Research Applications

Chemical Variability and Applications

  • Chemical Variability in Coordination Chemistry : A review highlights the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing their preparation, properties, and applications including biological and electrochemical activity. This suggests the potential for similar compounds to have diverse scientific applications ranging from materials science to bioactivity studies (Boča, Jameson, & Linert, 2011).

Biopolymer Modifications for Application Potential

  • Biopolymer Ethers and Esters : The chemical modification of xylan into biopolymer ethers and esters demonstrates the application potential of chemical modifications for specific properties. This research indicates how derivatives of similar chemical structures can be engineered for specific applications, such as drug delivery and as antimicrobial agents, through functional group modifications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Hybrid Catalysts in Medicinal Chemistry

  • Synthesis of Pyranopyrimidine Scaffolds : The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industry, showcases the synthetic utility of such compounds. This review emphasizes the role of innovative catalysts in developing bioactive molecules, pointing towards the chemical flexibility and application breadth of structurally complex compounds (Parmar, Vala, & Patel, 2023).

Optoelectronic Material Development

  • Quinazolines and Pyrimidines for Optoelectronics : Research into quinazolines and pyrimidines, including their incorporation into π-extended conjugated systems, highlights their value in creating novel optoelectronic materials. This suggests the potential for compounds with similar structures to be utilized in the development of materials for electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazole derivatives have been shown to exhibit a wide range of biological activities .

Future Directions

The future research directions involving this compound could be vast, given the wide range of biological activities associated with pyrazole derivatives .

Properties

IUPAC Name

methyl 4-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-23-12-17(11-22-23)16-7-13(8-20-10-16)9-21-18(24)14-3-5-15(6-4-14)19(25)26-2/h3-8,10-12H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMJGEDRLVJBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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